molecular formula C4H8O3 B147044 2-Hydroxyisobutyric acid CAS No. 594-61-6

2-Hydroxyisobutyric acid

Cat. No. B147044
CAS RN: 594-61-6
M. Wt: 104.1 g/mol
InChI Key: BWLBGMIXKSTLSX-UHFFFAOYSA-N
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Description

2-Hydroxyisobutyric acid (2-HIBA) is a tertiary carbon atom-containing carboxylic acid recognized as a valuable building block for polymer synthesis. It can be converted into various compounds, such as methacrylic acid, isobutylene glycol, and oxide, through simple chemical transformations. The interest in 2-HIBA has grown due to its potential as a biobased building block for green chemistry and cleantech solutions, aiming to replace petrochemicals as a carbon source with renewable carbon .

Synthesis Analysis

The synthesis of 2-HIBA has been explored through biotechnological routes, with significant progress in understanding the underlying biochemistry. A bioisomerization reaction has been discovered that converts 3-hydroxybutyric acid to 2-HIBA using a cobalamin-dependent CoA-carbonyl mutase. This enzyme was found in the bacterial species Aquincola tertiaricarbonis, which degrades the groundwater pollutant methyl tert-butyl ether (MTBE). The connection of this pathway to the metabolism of polyhydroxybutyrate (PHB) is advantageous, as the biochemistry and physiology of PHB are well understood and can be adapted for 2-HIBA production .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 2-HIBA, the related compounds and enzymes involved in its synthesis and degradation suggest that 2-HIBA has a branched structure with a tertiary carbon atom. The enzymes involved in its metabolism, such as the 2-HIBA-CoA ligase and the CoA-carbonyl mutase, indicate that 2-HIBA can be activated and isomerized, reflecting its reactive nature and potential for various biochemical transformations .

Chemical Reactions Analysis

The degradation of 2-HIBA by Actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 proceeds via a thiamine pyrophosphate-dependent lyase reaction, producing acetone and formyl-CoA. This pathway suggests that 2-HIBA can be involved in complex biochemical reactions, leading to the formation of smaller, more volatile compounds . Additionally, the synthesis of 2-HIBA from methanol by Methylobacterium extorquens AM1 expressing (R)-3-hydroxybutyryl CoA-isomerizing enzymes demonstrates the potential for microbial production of 2-HIBA from simple carbon sources .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-HIBA are not explicitly detailed in the provided papers. However, the studies suggest that 2-HIBA is a reactive molecule that can be metabolized by various microorganisms. Its role as a precursor for polymer synthesis and its involvement in metabolic diseases and post-translational modifications in proteins indicate that it has significant chemical versatility and biological importance .

Scientific Research Applications

1. Biotechnological Production

2-Hydroxyisobutyric acid (2-HIBA) is identified as a valuable biobased building block for polymer synthesis. It allows access to various compounds possessing the isobutane structure, including methacrylic acid, isobutylene glycol, and oxide. Significant advancements have been made in biotechnological routes for producing 2-HIBA, including biohydrolysis, biooxidation, and a novel bioisomerization reaction. This research highlights the potential for large-scale biosynthesis of 2-HIBA from renewable carbon sources, offering an eco-friendly alternative to conventional chemical synthesis and petrochemicals as a carbon source (Rohwerder & Müller, 2010).

2. Enzymatic Synthesis

The enzymatic aldol addition of propanal to formaldehyde, followed by enzymatic oxidation, is a method for the biocatalytic synthesis of 3-hydroxyisobutyric acid, an intermediate in methacrylic acid biosynthesis. This method involves using d-fructose-6-phosphate aldolase for the preparation of 3-hydroxy-2-methylpropanal, a precursor of 3-hydroxyisobutyric acid. The study provides insights into reactor selection and process optimization for the enzymatic synthesis of 3-hydroxyisobutyric acid (Česnik et al., 2019).

3. Clean and Sustainable Production

The synthesis of 2-HIBA, a promising building block for products like Plexiglas®, represents a clean and sustainable bioproduction method. Utilizing strains of Cupriavidus necator, modified to express specific enzymes, allows for the microbial synthesis of 2-HIBA from hydrogen and carbon dioxide, exploiting chemo-litho-autotrophic metabolism. This approach demonstrates the feasibility of microbial synthesis of bulk chemicals from inorganic compounds, offering a more environmentally friendly production method (Przybylski et al., 2012).

4. Modulating Ageing and Fat Deposition

2-HIBA has been studied for its effects on the physiology of the model organism Caenorhabditis elegans. It was found to extend lifespan, delay ageing processes, and stimulate oxidative stress resistance in nematodes through activation of specific signaling pathways. These findings suggest a potential role for 2-HIBA in modulating biological processes related to ageing and fat deposition (Schifano et al., 2022).

Safety And Hazards

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Future Directions

There is a growing demand for green chemicals and cleantech solutions, motivating the industry to strive for biobased building blocks . 2-Hydroxyisobutyric acid has been identified as an interesting building block for polymer synthesis . This discovery opens the ground for developing a completely biotechnological process for producing 2-HIBA . The mutase enzyme has to be active in a suitable biological system producing 3-hydroxybutyryl-CoA, which is the precursor of the well-known bacterial bioplastic polyhydroxybutyrate (PHB) . This connection to the PHB metabolism is a great advantage as its underlying biochemistry and physiology is well understood and can easily be adopted towards producing 2-HIBA .

properties

IUPAC Name

2-hydroxy-2-methylpropanoic acid
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InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)
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InChI Key

BWLBGMIXKSTLSX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(=O)O)O
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID4032954
Record name 2-Hydroxyisobutyric acid
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Molecular Weight

104.10 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Hydroxyisobutyric acid
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Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name alpha-Hydroxyisobutyric acid
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Product Name

2-Hydroxyisobutyric acid

CAS RN

594-61-6
Record name 2-Hydroxyisobutyric acid
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Record name 2-HYDROXYISOBUTYRIC ACID
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Record name Propanoic acid, 2-hydroxy-2-methyl-
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Record name 2-hydroxy-2-methylpropionic acid
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Melting Point

82.5 °C
Record name alpha-Hydroxyisobutyric acid
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Synthesis routes and methods I

Procedure details

Into a round-bottomed flask, provided with a vigorous stirrer, 1.9 g of NaOH, 10 g of acetone and 2.38 g of 1-benzyl3-hydroxymethyl-indazole, prepared as described above, are successively added. 1.6 g of chloroform are then added (exothermic reaction) and the mixture is heated for two hours on a water bath. Water is added, the reaction mixture is washed with ethyl acetate and the aqueous solution is acidified. The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1. The ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-methyl-propionic acid is thus obtained (Compound I, R=R'=CH3, R"'=H), m.p. 132°-134° C.
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1.9 g
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10 g
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2.38 g
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1.6 g
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Synthesis routes and methods II

Procedure details

In Examples 1-10 which follow in Table form, an aqueous solution of isobutyric acid (IBA) was prepared by weighing the desired quantities of the isobutyric acid and water into a 500 ml round bottom glass reaction flask equipped with a mechanical stirrer, a thermometer and reflux condenser. A molar equivalent quantity of a TlX3 salt compound, calculated according to the above-mentioned reaction formula, was added and the reaction mixture heated on an oil bath to the desired temperature with stirring for the desired time. The contents of the flask were then cooled and filtered to remove any insoluble TlX. The filtrate was titrated for unconverted Tl+3 and the product α-hydroxyisobutyric acid (α HIBA) determined by high pressure liquid chromatographic analysis. The α-hydroxyisobutyric acid yield (mol percent) is calculated as follows: ##EQU1##
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Synthesis routes and methods III

Procedure details

A suspension of 0.383 g (wet cell paste) Comamonas testosteroni 5-MGAM4D cells (ATCC 55744) in 5.56 mL of 50 mM potassium phosphate buffer (pH 6.0) was placed into a 15-mL polypropylene centrifuge tube, then 51.0 mg of acetone cyanohydrin (0.10 M final concentration of acetone cyanohydrin in the suspension) was added and the resulting suspension mixed on a rotating platform at 25° C. Samples for analysis (0.180 mL) were mixed with 0.020 mL of 1.0 M propionic acid (HPLC external standard), centrifuged, and the supernatant analyzed by HPLC for acetone cyanohydrin, acetone, and 2-hydroxyisobutyric acid. After 4 h, the yields of 2-hydroxyisobutyric acid, 2-hydroxyisobutyramide, and acetone were 73.5%, 0%, and 20.4%, respectively, with no acetone cyanohydrin remaining.
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51 mg
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Synthesis routes and methods IV

Procedure details

Finally, several other processes have become known (Stanford Research Institute Report, 11: 30) for oxidizing isobutene with nitric acid or a mixture of nitric acid and nitrogen dioxide, or mixtures thereof with acetic acid, to obtain α-hydroxyisobutyric acid, a precursor of methacrylic acid. By splitting off water, methacrylic acid is obtained from α-hydroxyisobutyric acid (German Pat. No. 1,568,948=British Pat. No. 1,080,473 and Canadian Pat. No. 771,714; DOS No. 1,768,253=British Pat. No. 1,179,987).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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